molecular formula C14H33N5O4S B8045725 N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate

N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate

Cat. No.: B8045725
M. Wt: 367.51 g/mol
InChI Key: OJYKIMMFWRUGQF-UHFFFAOYSA-N
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Description

N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate is a synthetic organic compound that belongs to the biguanide family. Biguanides are known for their diverse applications in various fields, including medicine, agriculture, and industrial processes. This compound, in particular, is characterized by its unique chemical structure, which includes multiple n-propyl groups attached to a biguanide core, and its sulfate salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate typically involves the reaction of biguanide with n-propylamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then treated with sulfuric acid to obtain the sulfate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The n-propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N5,N5-tetramethyl-biguanide: Known for its use in diabetes treatment (e.g., metformin).

    N1,N1,N5,N5-tetraethyl-biguanide: Similar structure but with ethyl groups instead of n-propyl groups.

    N1,N1,N5,N5-tetrakis(n-butyl)-biguanide: Contains n-butyl groups, leading to different chemical and physical properties.

Uniqueness

N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate is unique due to its specific n-propyl substitutions, which can influence its reactivity, solubility, and biological activity. These properties make it distinct from other biguanides and may offer advantages in certain applications.

Properties

IUPAC Name

2-(N,N-dipropylcarbamimidoyl)-1,1-dipropylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N5.H2O4S/c1-5-9-18(10-6-2)13(15)17-14(16)19(11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3,(H3,15,16,17);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYKIMMFWRUGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=NC(=N)N(CCC)CCC)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)/C(=N/C(=N)N(CCC)CCC)/N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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